REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH2:2]C.[Mn+2:6].[C:7]([O-:11])(=[O:10])[CH2:8]C.C(=O)([O-])[O-].[Mn+2].[OH-].[Na+]>C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Mn+2:6].[C:7]([O-:11])(=[O:10])[CH3:8] |f:0.1.2,3.4,5.6,8.9.10|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[Mn+2].C(CC)(=O)[O-]
|
Name
|
|
Quantity
|
114.95 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Mn+2]
|
Name
|
|
Quantity
|
40.01 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300.3 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
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Type
|
TEMPERATURE
|
Details
|
to reflux with constant stirring
|
Type
|
CUSTOM
|
Details
|
Water with some acetic acid is removed by fractional distillation
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
is increased until the water and about 80 percent of the acetic acid liquid
|
Type
|
CUSTOM
|
Details
|
has been removed
|
Type
|
CUSTOM
|
Details
|
Carbon dioxide is released through a vented condenser
|
Type
|
ADDITION
|
Details
|
The resulting composition of manganese acetate and sodium acetate in residual acetic acid is poured into a flat metal pan
|
Type
|
TEMPERATURE
|
Details
|
until cool
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
A white to slightly pink powder is collected
|
Type
|
ADDITION
|
Details
|
containing manganese acetate and sodium acetate
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |